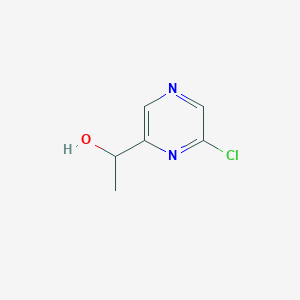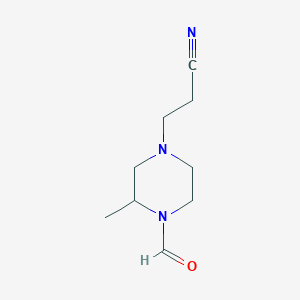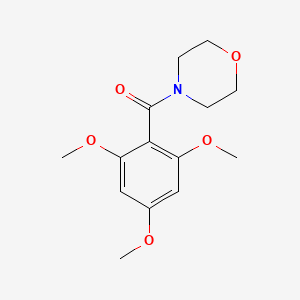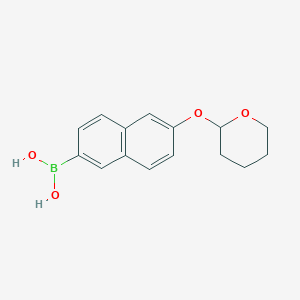
6-(Tetrahydro-2H-pyran-2-yloxy)-2-naphthylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is an organic compound that features a boronic acid functional group attached to a naphthalene ring, which is further substituted with a tetrahydropyranyl ether group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid typically involves the following steps:
Formation of the Tetrahydropyranyl Ether: The starting material, 6-hydroxy-2-naphthaldehyde, is reacted with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid to form the tetrahydropyranyl ether.
Boronic Acid Formation: The tetrahydropyranyl ether derivative is then subjected to a borylation reaction using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid can undergo various chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic conditions to regenerate the parent alcohol.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., DMF), inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Hydrolysis: Acidic conditions using acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Suzuki Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Hydrolysis: Alcohols and tetrahydropyran.
Scientific Research Applications
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid depends on its application. In Suzuki coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the formation of a carbon-carbon bond. In medicinal chemistry, the boronic acid group can interact with enzyme active sites, inhibiting their activity by forming reversible covalent bonds with serine or threonine residues.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
2-Naphthylboronic Acid: Similar to the compound but lacks the tetrahydropyranyl ether group.
4-(Tetrahydro-2H-pyran-2-yl)phenylboronic Acid: Contains a tetrahydropyranyl ether group but attached to a phenyl ring instead of a naphthalene ring.
Uniqueness
B-[6-[(tetrahydro-2h-pyran-2-yl)oxy]-2-naphthalenyl]boronic acid is unique due to the presence of both a naphthalene ring and a tetrahydropyranyl ether group, which confer specific reactivity and potential biological activity not found in simpler boronic acids.
Properties
Molecular Formula |
C15H17BO4 |
|---|---|
Molecular Weight |
272.11 g/mol |
IUPAC Name |
[6-(oxan-2-yloxy)naphthalen-2-yl]boronic acid |
InChI |
InChI=1S/C15H17BO4/c17-16(18)13-6-4-12-10-14(7-5-11(12)9-13)20-15-3-1-2-8-19-15/h4-7,9-10,15,17-18H,1-3,8H2 |
InChI Key |
KSYFSSXJHYNATB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OC3CCCCO3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
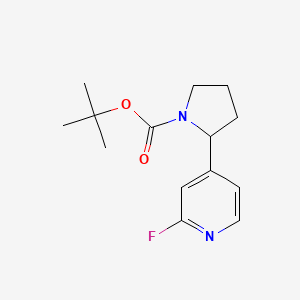

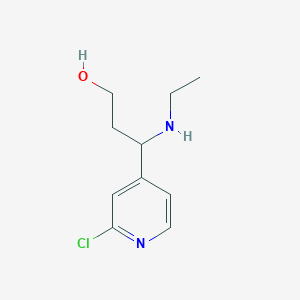

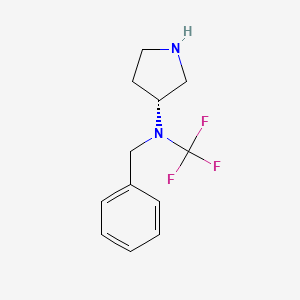
![Bis[(4-chlorophenyl)methyl]diselane](/img/structure/B13962802.png)

